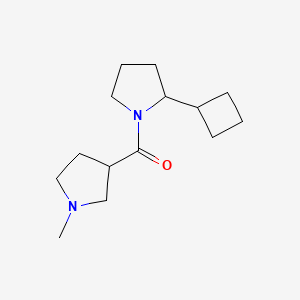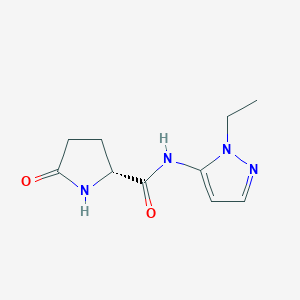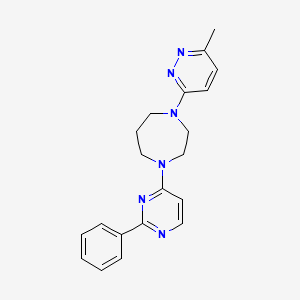![molecular formula C15H17N5 B6752084 N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6752084.png)
N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a complex organic compound that features both indole and triazolopyridine moieties. The indole structure is a common motif in many natural products and pharmaceuticals, known for its biological activity. The triazolopyridine ring system is also significant in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the construction of the triazolopyridine ring.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Triazolopyridine Formation: The triazolopyridine ring can be constructed through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Coupling Reaction: The final step involves coupling the indole derivative with the triazolopyridine intermediate under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: Reduction of the triazolopyridine ring can yield dihydro derivatives.
Substitution: Both the indole and triazolopyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenated reagents and strong bases or acids are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields indole-2,3-diones, while reduction of the triazolopyridine ring can produce dihydrotriazolopyridines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound is of interest due to its potential interactions with various biological targets. The indole moiety is known for its role in neurotransmitter activity, while the triazolopyridine ring may interact with different enzymes and receptors.
Medicine
In medicine, compounds containing indole and triazolopyridine structures are investigated for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities .
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety can mimic natural substrates of enzymes or bind to receptor sites, while the triazolopyridine ring may enhance binding affinity or selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which contain the indole structure, are well-known for their biological activities.
Triazolopyridine Derivatives: Compounds such as triazolopyridine-based kinase inhibitors are studied for their therapeutic potential.
Uniqueness
N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to the combination of indole and triazolopyridine moieties, which may confer distinct biological activities and chemical properties not found in simpler analogs.
Propiedades
IUPAC Name |
N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-2-11-6-7-16-15(11)12(3-1)8-17-13-4-5-14-18-10-19-20(14)9-13/h1-3,6-7,10,13,16-17H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLKODGROIBVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2CC1NCC3=CC=CC4=C3NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile](/img/structure/B6752014.png)

![4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide](/img/structure/B6752022.png)
![(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6752027.png)
![3-[1-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile](/img/structure/B6752030.png)
![1-[(4-Methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea](/img/structure/B6752033.png)
![N-cyclopropyl-N-methyl-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6752038.png)
![(2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide](/img/structure/B6752048.png)
![(5R)-5-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)pyrrolidin-2-one](/img/structure/B6752059.png)



![5-[1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6752070.png)
![4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B6752073.png)
